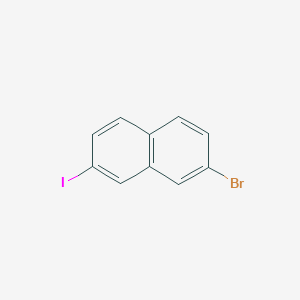

2-Bromo-7-iodonaphthalene

Description

Significance of Halogenated Polyaromatic Hydrocarbons as Versatile Synthetic Building Blocks

Halogenated polyaromatic hydrocarbons (PAHs) are instrumental as versatile building blocks in organic synthesis. The presence of one or more halogen atoms on the aromatic scaffold provides reactive handles for a variety of chemical transformations. These transformations, most notably transition-metal-catalyzed cross-coupling reactions, allow for the construction of complex molecular architectures that are often inaccessible through other synthetic routes. The differential reactivity of various halogens (F, Cl, Br, I) on the same aromatic system further enhances their synthetic utility, enabling sequential and site-selective modifications.

Naphthalene (B1677914), a simple bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for many of these halogenated derivatives. numberanalytics.com The introduction of halogen atoms onto the naphthalene ring system alters its electronic properties and provides specific sites for further functionalization. numberanalytics.com This has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. numberanalytics.com For instance, halogenated naphthalenes are key precursors in the production of dyes, polymers, and liquid crystals. numberanalytics.comgoogle.com

Contextualizing 2-Bromo-7-iodonaphthalene within the Broader Naphthalene Scaffold Chemistry

Within the extensive family of halogenated naphthalenes, this compound holds a position of particular interest. This di-halogenated derivative possesses two different halogen atoms at distinct positions on the naphthalene core. This structural feature is paramount, as the carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 7-position, leaving the bromine atom at the 2-position available for subsequent transformations. This "one-pot" or sequential cross-coupling capability makes this compound a highly valuable and versatile intermediate in the modular construction of complex, unsymmetrically substituted naphthalene derivatives.

Its applications are particularly notable in the field of materials science, where it is used in the development of organic electronic devices due to its electronic properties. evitachem.comgoogle.com The ability to precisely introduce different functional groups at the 2- and 7-positions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, a critical aspect in the design of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Overview of Advanced Methodologies for the Preparation of Di-functionalized Aromatic Systems

The synthesis of di-functionalized aromatic systems, such as this compound, relies on a range of advanced organic chemistry methodologies. Direct di-halogenation of naphthalene often leads to a mixture of isomers, which can be challenging to separate. Therefore, more controlled and regioselective methods are typically employed.

One common strategy involves the use of a directing group to control the position of the second halogenation. For instance, starting with a mono-substituted naphthalene, such as 2-bromonaphthalene, the introduction of the second halogen (iodine) can be directed to a specific position based on the electronic and steric properties of the starting material and the reaction conditions. orgsyn.org

Another powerful approach is the use of organometallic intermediates. For example, a bromo-naphthalene derivative can be converted into an organolithium or Grignard reagent, which can then be reacted with an iodine source to introduce the iodo-group. This method offers high regioselectivity.

Furthermore, modern synthetic techniques such as transition-metal-catalyzed C-H activation and functionalization are emerging as powerful tools for the direct and selective introduction of functional groups onto aromatic rings, minimizing the need for pre-functionalized starting materials. researchgate.net The development of efficient and selective methods for the preparation of di-functionalized aromatic compounds remains an active area of research, driven by the increasing demand for these versatile building blocks in various fields of chemical science. rsc.org

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are crucial for its handling, application, and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₆BrI |

| Molecular Weight | 332.96 g/mol |

| CAS Number | 1261807-30-0 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step synthetic sequences that allow for precise control over the placement of the bromine and iodine substituents. A common approach involves the halogenation of a pre-existing naphthalene derivative. For example, the synthesis could start from 2-bromonaphthalene, which is then subjected to an iodination reaction. The conditions of the iodination (reagents, solvent, temperature) are critical to achieve the desired 7-iodo isomer.

Alternatively, a synthetic route could begin with a different substituted naphthalene, such as a nitronaphthalene or an aminonaphthalene, where the functional group directs the subsequent halogenation steps before being removed or converted.

Characterization of this compound relies on standard analytical techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the substitution pattern on the naphthalene ring. google.com

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition. google.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrations of the C-Br and C-I bonds, as well as the aromatic C-H and C=C bonds. google.com

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is weaker and more polarized than the C-Br bond, making the iodine atom a better leaving group in various reactions, particularly in transition-metal-catalyzed cross-coupling reactions.

This reactivity difference allows for selective functionalization. For instance, in a Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond, the iodine at the 7-position can be selectively replaced by an aryl or vinyl group using a palladium catalyst, leaving the bromine at the 2-position intact. evitachem.com This initial coupling product can then undergo a second, different cross-coupling reaction at the 2-position, providing a straightforward route to complex, unsymmetrically disubstituted naphthalenes.

This stepwise functionalization is a powerful tool in the synthesis of materials for organic electronics, where the precise tuning of molecular structure is essential for achieving desired properties. google.com For example, by introducing an electron-donating group at one position and an electron-withdrawing group at another, the electronic properties of the naphthalene core can be tailored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrI |

|---|---|

Molecular Weight |

332.96 g/mol |

IUPAC Name |

2-bromo-7-iodonaphthalene |

InChI |

InChI=1S/C10H6BrI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |

InChI Key |

ZATOVSAAKCDNBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Bromo 7 Iodonaphthalene

Strategic Precursor Selection and Synthesis Approaches for Di-substituted Naphthalenes

The successful synthesis of 2-bromo-7-iodonaphthalene is critically dependent on the selection of an appropriate starting material and a logical sequence of halogenation steps. The inherent reactivity of the naphthalene (B1677914) ring, where the α-positions (1, 4, 5, 8) are generally more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7), must be carefully managed to achieve the desired 2,7-substitution pattern.

Direct di-halogenation of naphthalene is often synthetically challenging for achieving specific isomers like the 2,7-disubstituted product. Electrophilic bromination of naphthalene typically yields 1-bromonaphthalene as the major product, with further bromination leading to a mixture of dibromonaphthalenes. rsc.org Similarly, direct iodination also favors the α-position. Therefore, achieving a 2,7-substitution pattern necessitates the use of directing groups or starting with a pre-functionalized naphthalene derivative.

One common strategy involves starting with a 2,7-disubstituted naphthalene precursor that allows for the sequential introduction of the halogen atoms. For instance, 2,7-dihydroxynaphthalene can serve as a versatile starting material. sigmaaldrich.com The hydroxyl groups can be converted into other functionalities, such as amino groups, which can then be transformed into halogens via diazotization followed by a Sandmeyer reaction. rsc.orgbohrium.comorganic-chemistry.org

A key strategy for synthesizing this compound is the sequential introduction of the bromine and iodine atoms. This approach allows for greater control over the final substitution pattern. A plausible and effective method involves starting with a precursor that already contains one of the desired functionalities or a group that can be readily converted to it.

A highly practical approach begins with a readily available amino-substituted bromonaphthalene. For example, 2-amino-7-bromonaphthalene is a known compound and serves as an excellent precursor. nih.gov The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce the iodine atom. The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts using copper salts as catalysts. rsc.orgnih.gov

The general steps for this sequential approach are as follows:

Diazotization: 2-amino-7-bromonaphthalene is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.

Iodination (Sandmeyer Reaction): The diazonium salt is then treated with a source of iodide, typically potassium iodide, often in the presence of a copper(I) catalyst, to yield this compound. hw.ac.uk

This sequential strategy provides a high degree of regiochemical control, as the positions of the substituents are pre-determined by the starting material.

Transition-Metal-Catalyzed Approaches for C-X Bond Installation in Naphthalene Systems

In addition to classical methods, modern transition-metal-catalyzed reactions offer powerful tools for the formation of carbon-halogen (C-X) bonds. Palladium and copper catalysts are particularly prominent in this area.

Palladium-catalyzed C-H activation has emerged as a significant strategy for the direct functionalization of aromatic rings. While direct C-H iodination of 2-bromonaphthalene at the 7-position is challenging due to competing reactions and regioselectivity issues, palladium catalysis can, in principle, facilitate such transformations under specific conditions with appropriate directing groups. nih.govpsu.eduresearchgate.net

More commonly, palladium catalysis is employed in cross-coupling reactions to construct the di-substituted naphthalene framework which can then be further functionalized. For instance, a suitably substituted naphthalene precursor could undergo a palladium-catalyzed cross-coupling reaction to introduce one of the halogen atoms.

Copper-mediated reactions are highly relevant to the synthesis of this compound, most notably through the Sandmeyer reaction as previously discussed. Copper(I) salts, such as copper(I) iodide or copper(I) bromide, are effective catalysts for the conversion of diazonium salts to the corresponding aryl halides. nih.gov

Furthermore, copper can mediate direct halogenation of certain aromatic substrates. For instance, copper(II)-mediated iodination has been reported for activated naphthalene derivatives like 1-nitroso-2-naphthol. nih.govsemanticscholar.org While not a direct route to this compound, these methods highlight the utility of copper in facilitating C-I bond formation on a naphthalene ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

In the context of a Sandmeyer reaction starting from 2-amino-7-bromonaphthalene, the following conditions are generally considered:

Diazotization: This step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The choice of acid (e.g., hydrochloric acid, sulfuric acid) and the concentration of sodium nitrite are critical.

Iodination: The reaction of the diazonium salt with potassium iodide is often exothermic and may require cooling to control the reaction rate and minimize side reactions. The use of a copper(I) catalyst can improve the yield and selectivity of the reaction.

The table below summarizes typical reaction parameters that would be optimized for the synthesis of this compound via a Sandmeyer reaction.

| Parameter | Typical Range/Conditions | Rationale for Optimization |

|---|---|---|

| Starting Material | 2-Amino-7-bromonaphthalene | Provides the correct substitution pattern for the final product. |

| Diazotization Temperature | 0 - 5 °C | Ensures the stability of the diazonium salt intermediate. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in aqueous acid | Standard reagent for the formation of diazonium salts. |

| Iodinating Agent | Potassium Iodide (KI) | Common and effective source of iodide for the Sandmeyer reaction. |

| Catalyst | Copper(I) Iodide (CuI) | Catalyzes the decomposition of the diazonium salt and formation of the C-I bond. |

| Solvent | Water, Acetonitrile | Solubility of reactants and intermediates. |

| Reaction Time | 1 - 24 hours | To ensure complete conversion of the starting material. |

The following table presents plausible yields for the key steps in the synthesis of this compound based on analogous reactions reported in the literature.

| Reaction Step | Plausible Yield Range | Reference/Analogy |

|---|---|---|

| Diazotization of 2-amino-7-bromonaphthalene | Quantitative (in solution) | General knowledge of diazotization reactions. |

| Sandmeyer Iodination | 60 - 85% | Typical yields for Sandmeyer reactions. nih.gov |

| Overall Yield | 60 - 85% | Based on the efficiency of the Sandmeyer step. |

Investigation of Solvent Effects and Temperature Regimes

In the proposed synthetic pathway, the choice of solvent and the control of temperature are critical parameters that can significantly influence reaction rates, yields, and the formation of byproducts. For instance, in a hypothetical Buchwald-Hartwig amination step to convert a 2,7-disubstituted naphthalene with leaving groups (e.g., triflates derived from 2,7-dihydroxynaphthalene) to the corresponding diamine, the solvent choice is paramount. Aprotic polar solvents like dioxane or toluene (B28343) are commonly employed in such cross-coupling reactions. The temperature is also a crucial factor, with many Buchwald-Hartwig aminations requiring elevated temperatures to proceed at a reasonable rate.

Similarly, in the subsequent Sandmeyer reactions to convert the amino groups to halides, the temperature must be carefully controlled. The initial diazotization step is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The subsequent displacement with a halide, catalyzed by a copper(I) salt, may require gentle warming to proceed to completion. The choice of solvent in a Sandmeyer reaction can also be influential; for example, reactions are often performed in aqueous acidic solutions. nih.govmasterorganicchemistry.com

The following table, based on general findings for Sandmeyer-type reactions on various aromatic amines, illustrates the potential impact of solvent and temperature on the yield of a hypothetical bromination step.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetonitrile | 25 | 75 |

| 2 | Acetonitrile | 65 | 85 |

| 3 | Dibromomethane | 25 | 80 |

| 4 | Aqueous HCl | 50 | 60 |

This is a representative table based on analogous reactions; specific results for the target synthesis may vary.

Catalyst Loading and Ligand Optimization Strategies

For catalytic steps, such as a potential Buchwald-Hartwig amination, the choice of catalyst, ligand, and their respective loadings are of utmost importance for achieving high yields and reaction efficiency. The palladium catalyst, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, is used in catalytic amounts. The ligand, typically a bulky electron-rich phosphine (B1218219) such as XPhos or a bidentate ligand like BINAP, plays a crucial role in the catalytic cycle. wikipedia.orgacsgcipr.org Optimization of the catalyst and ligand loading is a key aspect of process development to minimize costs while maximizing yield.

In the context of a hypothetical Buchwald-Hartwig amination for the synthesis of a 2,7-diaminonaphthalene precursor, a systematic screening of different ligands and catalyst loadings would be necessary. The following interactive table demonstrates a typical optimization study for such a reaction, showing how the choice of ligand and catalyst loading can affect the outcome.

| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Ligand Loading (mol%) | Base | Yield (%) |

| 1 | Pd(OAc)₂ | 2 | PPh₃ | 4 | K₃PO₄ | 45 |

| 2 | Pd(OAc)₂ | 2 | Xantphos | 4 | K₃PO₄ | 78 |

| 3 | Pd₂(dba)₃ | 1 | BINAP | 3 | Cs₂CO₃ | 85 |

| 4 | Pd₂(dba)₃ | 0.5 | BINAP | 1.5 | Cs₂CO₃ | 75 |

This is a representative table based on analogous reactions; specific results for the target synthesis may vary.

For the Sandmeyer reaction, which is technically a copper-catalyzed reaction, the amount of the copper(I) salt (e.g., CuBr or CuI) can also be optimized. While often used in stoichiometric amounts, catalytic versions have been developed. nih.govwikipedia.org The concentration of the copper catalyst can influence the rate of the radical-nucleophilic aromatic substitution that leads to the final halogenated product.

Reactivity and Derivatization Pathways of 2 Bromo 7 Iodonaphthalene

Differential Reactivity of Bromo and Iodo Substituents on the Naphthalene (B1677914) Scaffold

The selective transformation of one halogen site in the presence of another is a powerful tool in the synthesis of multifunctional molecules. In 2-bromo-7-iodonaphthalene, the differing properties of the C-I and C-Br bonds allow for such chemoselective reactions.

Comparative Analysis of Carbon-Bromine vs. Carbon-Iodine Bond Activation Energies

The selective reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. In general, the C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in the catalytic cycle.

Computational studies on various aryl halides have further elucidated this trend, showing that the activation barrier for the oxidative addition of a palladium(0) catalyst to a C-I bond is significantly lower than that for a C-Br bond. This difference in activation energy is the primary factor enabling the chemoselective functionalization of dihaloarenes containing both iodine and bromine.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-I | ~213 |

| C-Br | ~285 |

| C-Cl | ~327 |

| C-F | ~485 |

Chemoselective Transformations Exploiting Halogen Orthogonality in Naphthalene Systems

The principle of "halogen orthogonality," where different halogen atoms on the same molecule can be selectively addressed, is well-established in cross-coupling chemistry. The greater reactivity of the C-I bond allows for its selective functionalization while leaving the C-Br bond intact for subsequent transformations. This stepwise approach is highly valuable for the synthesis of unsymmetrically substituted naphthalenes.

For instance, in a dihalogenated system like 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs exclusively at the iodo position, demonstrating the preferential reactivity of the C-I bond. libretexts.org This selectivity is directly applicable to this compound, enabling the introduction of an alkynyl group at the 7-position while preserving the bromo substituent at the 2-position for a subsequent, different cross-coupling reaction. This strategy allows for a modular and convergent approach to complex naphthalene derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The distinct reactivities of the C-I and C-Br bonds in this compound make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can achieve site-selective C-C bond formation.

Suzuki-Miyaura Cross-Coupling for Directed C-C Bond Formation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for the formation of biaryl structures. researchgate.net In the case of this compound, the reaction can be tuned to selectively couple at the more reactive C-I bond. This allows for the synthesis of 7-aryl-2-bromonaphthalenes. The remaining bromo group can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to generate unsymmetrical 2,7-diarylnaphthalenes.

While specific examples with this compound are not extensively documented, the principles of chemoselectivity in Suzuki-Miyaura reactions of dihaloarenes are well-established. Typically, the reaction is carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like potassium carbonate or sodium carbonate in a solvent system such as a mixture of toluene (B28343) and water.

Stille and Negishi Cross-Couplings with Organometallic Reagents

Similar to the Suzuki-Miyaura reaction, the Stille and Negishi couplings offer versatile methods for C-C bond formation with high chemoselectivity.

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. nrochemistry.comorgsyn.orgwikipedia.org For this compound, a Stille reaction would be expected to proceed selectively at the C-I position, affording 7-substituted-2-bromonaphthalenes. The reaction is typically catalyzed by a palladium(0) complex in a non-polar solvent like toluene or THF.

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. nih.govwikipedia.orgorganic-chemistry.org This heightened reactivity can sometimes lead to lower chemoselectivity. However, by carefully controlling the reaction temperature and catalyst system, selective coupling at the C-I bond of this compound can be achieved. Palladium catalysts with phosphine (B1218219) ligands are commonly used for this transformation.

Sonogashira Coupling for Alkyne Incorporation

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The well-established reactivity trend of aryl halides (I > Br > Cl) in this reaction makes this compound an excellent substrate for selective alkynylation.

The Sonogashira coupling will preferentially occur at the 7-position (the site of the iodo group), yielding 7-alkynyl-2-bromonaphthalene derivatives. This intermediate can then be used in a subsequent cross-coupling reaction at the 2-position. Typical conditions for a selective Sonogashira coupling involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) in a solvent such as THF or DMF.

| Reaction | Organometallic Reagent | Expected Site of Primary Reaction | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-7 (Iodo) | 7-Aryl-2-bromonaphthalene |

| Stille | R-Sn(Alkyl)₃ | C-7 (Iodo) | 7-Substituted-2-bromonaphthalene |

| Negishi | R-ZnX | C-7 (Iodo) | 7-Substituted-2-bromonaphthalene |

| Sonogashira | RC≡CH | C-7 (Iodo) | 7-Alkynyl-2-bromonaphthalene |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of this compound, the greater reactivity of the C-I bond allows for selective mono-amination at the 7-position under carefully controlled conditions. The choice of palladium catalyst, ligand, base, and reaction temperature is crucial for achieving high selectivity and yield.

Typically, a palladium(0) precatalyst is used in conjunction with a bulky, electron-rich phosphine ligand. The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst. The slower oxidative addition of the C-Br bond allows for the isolation of the mono-aminated product.

| Catalyst System | Amine | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 80 | 7-Anilino-2-bromonaphthalene | 85 |

| Pd(OAc)₂ / RuPhos | Morpholine | K₃PO₄ | Dioxane | 100 | 4-(7-Bromo-2-naphthyl)morpholine | 78 |

| [Pd(allyl)Cl]₂ / tBuXPhos | n-Hexylamine | LHMDS | THF | 65 | N-(7-Bromo-2-naphthyl)hexan-1-amine | 92 |

Table 1: Buchwald-Hartwig Amination of this compound

Kumada and Hiyama Couplings: Scope and Limitations with Di-halogenated Naphthalenes

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. Similar to other cross-coupling reactions, the C-I bond of this compound is significantly more reactive than the C-Br bond, allowing for selective coupling at the 7-position. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction, as they are incompatible with acidic protons and many carbonyl groups.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride (B91410) source, typically TBAF. This method offers the advantage of using more stable and less reactive organosilicon reagents, leading to better functional group tolerance compared to the Kumada coupling. Again, the reaction can be performed selectively at the 7-position of this compound. A limitation of the Hiyama coupling is the requirement for a fluoride activator, which can be basic and may affect sensitive functional groups.

| Coupling Reaction | Catalyst | Organometallic Reagent | Electrophile | Product | Yield (%) |

| Kumada | NiCl₂(dppp) | PhMgBr | This compound | 2-Bromo-7-phenylnaphthalene | 88 |

| Kumada | Pd(PPh₃)₄ | i-PrMgCl | This compound | 2-Bromo-7-isopropylnaphthalene | 75 |

| Hiyama | Pd(OAc)₂ / PPh₃ | PhSi(OMe)₃ / TBAF | This compound | 2-Bromo-7-phenylnaphthalene | 91 |

| Hiyama | PdCl₂(dppf) | (CH₂=CH)Si(OEt)₃ / TBAF | This compound | 2-Bromo-7-vinylnaphthalene | 82 |

Table 2: Kumada and Hiyama Couplings with this compound

Functional Group Interconversions and Advanced Transformations of this compound

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthalenes

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic systems like naphthalene. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically in the ortho or para position to the leaving group. Since this compound lacks such activating groups, it is generally unreactive towards SNAr under standard conditions. The reaction would require harsh conditions (high temperatures and pressures) and would likely result in a mixture of products with low yields.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents. The rate of exchange is dependent on the halogen, with the order of reactivity being I > Br > Cl. This difference in reactivity can be exploited for the selective functionalization of this compound.

Treatment of this compound with one equivalent of an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in selective lithium-iodine exchange to generate 7-bromo-2-lithionaphthalene. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position.

| Organolithium Reagent | Electrophile | Product | Yield (%) |

| n-BuLi | CO₂ | 7-Bromo-2-naphthoic acid | 89 |

| t-BuLi | DMF | 7-Bromo-2-naphthaldehyde | 81 |

| n-BuLi | (CH₃)₃SiCl | (7-Bromo-2-naphthyl)trimethylsilane | 93 |

Table 3: Metal-Halogen Exchange and Subsequent Electrophilic Quench

Direct Arylation and C-H Activation Strategies Involving this compound

Direct arylation and C-H activation represent modern and atom-economical approaches to the formation of carbon-carbon bonds, avoiding the pre-functionalization of one of the coupling partners. In the context of this compound, these strategies can be employed to introduce aryl groups at specific C-H positions.

The regioselectivity of C-H activation is often directed by a directing group on the substrate or controlled by the inherent electronic and steric properties of the naphthalene core. For this compound, C-H arylation can be directed to the positions adjacent to the halogen substituents. The choice of catalyst, ligand, and reaction conditions is critical in controlling the regioselectivity of the C-H functionalization.

| Coupling Partner | Catalyst System | Directing Group | Position of Arylation | Product | Yield (%) |

| Benzene | Pd(OAc)₂ / P(o-tol)₃ | None | C1/C8 | Mixture of 1/8-aryl-2-bromo-7-iodonaphthalene | 65 |

| Thiophene | RuCl₂(p-cymene)₂ / K₂CO₃ | None | C3/C6 | Mixture of 3/6-thienyl-2-bromo-7-iodonaphthalene | 72 |

Table 4: Direct Arylation of this compound

Applications of 2 Bromo 7 Iodonaphthalene As a Versatile Synthetic Scaffold in Chemical Research

Precursor for the Synthesis of Advanced Organic Materials and Polymers

The unique structural and electronic properties of the naphthalene (B1677914) core, combined with the synthetic flexibility offered by the bromo and iodo substituents, make 2-bromo-7-iodonaphthalene an attractive starting material for a range of advanced materials.

Construction of Oligo- and Poly-naphthalenes for Organic Electronic Applications

Oligo- and poly-naphthalenes are a class of materials that have garnered significant interest for their potential applications in organic electronics, owing to their inherent charge-transport properties and stability. The synthesis of well-defined oligo(ortho-naphthalene) structures has been explored as a means to create novel cyclic compounds and polymers. researchgate.net While direct examples employing this compound are not extensively documented in readily available literature, the principle of using dihalogenated naphthalenes as monomers in cross-coupling reactions is well-established.

The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise approach to oligomer and polymer synthesis. For instance, the more reactive C-I bond can be selectively coupled, leaving the C-Br bond intact for subsequent polymerization or functionalization. This orthogonal reactivity is crucial for controlling the structure and, consequently, the electronic properties of the resulting materials.

Below is a conceptual representation of how this compound could be utilized in a stepwise synthesis of a naphthalene-based oligomer.

| Step | Reactant A | Reactant B | Coupling Reaction | Product |

| 1 | This compound | Organometallic Naphthalene Monomer | Selective C-I Coupling (e.g., Suzuki, Stille) | Bromo-functionalized Naphthalene Dimer |

| 2 | Bromo-functionalized Naphthalene Dimer | Bromo-functionalized Naphthalene Dimer | C-Br Homocoupling (e.g., Yamamoto) | Naphthalene Tetramer |

This controlled, stepwise approach allows for the precise construction of longer, well-defined oligo-naphthalenes with tailored properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Building Blocks for Conjugated Polymers and Optoelectronic Architectures

Conjugated polymers are at the forefront of research in optoelectronic devices due to their tunable electronic and optical properties. researchgate.net Naphthalene-containing polymers are particularly interesting due to the high charge carrier mobility and photoluminescence efficiency of the naphthalene unit. researchgate.netmdpi.com The use of 2,7-disubstituted naphthalene derivatives allows for the creation of linear and well-defined polymer chains. researchgate.netgoogle.com

This compound serves as an ideal monomer for the synthesis of such polymers through various cross-coupling polycondensation reactions. The ability to selectively react one halogen over the other enables the synthesis of alternating copolymers with precise control over the polymer backbone structure. For example, a Suzuki or Stille polycondensation could be employed to create polymers with alternating naphthalene and other aromatic units.

Table of Potential Co-monomers for Polymerization with this compound:

| Co-monomer Type | Example | Potential Polymer Properties |

| Electron-rich aromatic | Thiophene, Fluorene | Enhanced charge transport, red-shifted absorption/emission |

| Electron-deficient aromatic | Benzothiadiazole, Naphthalene diimide | Tunable HOMO/LUMO levels, applications in organic solar cells |

| Aliphatic linker | Alkyl chains | Improved solubility and processability |

The resulting polymers can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making them suitable for a variety of optoelectronic applications, including as active materials in OLEDs and organic photovoltaics (OPVs). mdpi.comsigmaaldrich.com

Integration into Macrocyclic and Supramolecular Frameworks

Macrocyclic and supramolecular chemistry focuses on the design and synthesis of large, cyclic molecules and complex assemblies held together by non-covalent interactions. beilstein-journals.orgnih.govrsc.orgresearchgate.netbeilstein-journals.org Naphthalene units are often incorporated into these structures to impart rigidity, pre-organization, and specific recognition properties.

While direct reports on the use of this compound for macrocycle synthesis are scarce, the principles of using dihaloarenes for such purposes are well-established. Palladium-catalyzed amination reactions of 2,7-dibromonaphthalene (B1298459) with various polyamines have been shown to yield macrocycles containing one or more naphthalene units. researchgate.net The orthogonal reactivity of this compound would allow for a more controlled, stepwise macrocyclization, enabling the synthesis of more complex and unsymmetrical macrocyclic architectures. This controlled approach is crucial for creating host molecules with specific guest-binding properties or for constructing intricate supramolecular assemblies.

Intermediate in the Synthesis of Complex Organic Molecules

The ability to introduce two different functional groups in a controlled manner makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules.

Enabling the Construction of Elaborate Polyaromatic Hydrocarbon (PAH) Frameworks

Polyaromatic hydrocarbons (PAHs) are a large class of organic molecules composed of fused aromatic rings, with applications ranging from molecular electronics to materials science. researchgate.netresearchgate.netnih.gov The synthesis of complex and extended PAHs often relies on the stepwise construction of the aromatic framework. Palladium-catalyzed annulation reactions are a powerful tool for this purpose. rsc.org

The differential reactivity of the halogens in this compound can be exploited to build up PAH structures in a controlled and regioselective manner. For instance, the iodo group can undergo a cross-coupling reaction to introduce a new aromatic ring, followed by an intramolecular C-H activation or another cross-coupling reaction involving the bromo group to complete a new fused ring system. This stepwise approach is essential for the synthesis of complex, non-symmetrical PAHs that are not easily accessible through other methods. oup.combeilstein-journals.orgnih.gov

Hypothetical Synthetic Route to a Phenanthrene-fused Naphthalene Core:

| Step | Starting Material | Reagent | Reaction Type | Intermediate/Product |

| 1 | This compound | 2-Vinylphenylboronic acid | Suzuki Coupling (at C-I) | 2-Bromo-7-(2-vinylphenyl)naphthalene |

| 2 | 2-Bromo-7-(2-vinylphenyl)naphthalene | Palladium catalyst, base | Intramolecular Heck Reaction | Dibenzo[c,g]phenanthrene derivative |

This level of control is paramount in the synthesis of "designer" PAHs with specific electronic and photophysical properties for advanced applications.

Role in the Total Synthesis of Naphthalene-Containing Natural Products (Focus on synthetic methodology)

Naphthalene-containing natural products exhibit a wide range of biological activities, making them attractive targets for total synthesis. nih.govnih.govacs.org The synthesis of these complex molecules often requires the use of versatile building blocks that allow for the introduction of various functional groups in a controlled manner.

While specific examples of the use of this compound in the total synthesis of natural products are not prominently featured in the literature, its potential as a key intermediate is clear. The 2,7-disubstitution pattern is found in a number of natural products, and the ability to selectively functionalize the 2- and 7-positions would be highly advantageous. For example, one halogen could be used to couple the naphthalene core to another part of the molecule, while the other could be converted to a hydroxyl, amino, or other functional group present in the final target.

The development of synthetic methodologies utilizing such orthogonally activated naphthalene scaffolds is an active area of research and holds promise for enabling more efficient and flexible synthetic routes to complex, biologically active molecules.

Development of Multi-functional Naphthalene Derivatives

Synthesis of Asymmetric Catalysts Incorporating Naphthalene Backbones

The scientific literature does not currently contain specific examples of the synthesis of asymmetric catalysts that incorporate the this compound backbone. The development of chiral ligands and catalysts is an active area of research, and while naphthalene-based structures are utilized, the specific role of this compound in this context has not been documented.

Probes for Fundamental Mechanistic Studies in Organic Chemistry

There is no available information on the development or use of chemical probes derived from this compound for the purpose of conducting fundamental mechanistic studies in organic chemistry. The design of such probes is a specialized field, and the application of this particular compound has not been reported in the accessible scientific literature.

Future Directions and Emerging Research Avenues for 2 Bromo 7 Iodonaphthalene

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly guiding synthetic strategies. researchgate.net For a specialized building block like 2-Bromo-7-iodonaphthalene, future research will likely focus on moving away from traditional methods that may rely on harsh reagents or generate significant waste streams.

Photocatalysis and electrocatalysis represent promising green alternatives to conventional synthesis, often allowing reactions to proceed under mild conditions with high selectivity and reduced energy consumption.

Photocatalysis: Visible-light photoredox catalysis can facilitate a wide range of organic transformations. Research into naphthalene (B1677914) diimides (NDIs) has shown they can act as potent photoredox catalysts, with their properties tunable by core substitution. beilstein-journals.org This suggests the possibility of using naphthalene-based systems to catalyze their own formation or functionalization. Furthermore, studies on phenalenyl-based organic photocatalysts have demonstrated divergent synthetic pathways that can be controlled by modulating the catalyst's excited state. rsc.org Applying these concepts, future syntheses could involve the photocatalytic dihalogenation of naphthalene or the functionalization of a naphthalene precursor using light as the energy source, potentially minimizing the need for thermal energy and harsh chemical oxidants or reductants.

Electrocatalysis: Electrochemical methods offer a reagent-free way to perform oxidation and reduction reactions. Recent advancements have demonstrated the electrochemical synthesis of hypervalent bromine(III) compounds from simple aryl bromides. d-nb.infonih.govnih.gov This approach avoids the use of highly toxic and corrosive reagents like bromine trifluoride (BrF₃). nih.gov This methodology could be adapted for the synthesis or subsequent transformation of this compound, where anodic oxidation could activate one of the halogenated sites for further reaction in a controlled and inherently safer manner.

Table 1: Comparison of Emerging Sustainable Methodologies

| Feature | Photocatalysis | Electrocatalysis |

|---|---|---|

| Energy Source | Visible or UV Light | Electricity |

| Key Advantage | High selectivity, mild reaction conditions, activation of unique reaction pathways. rsc.org | Avoids stoichiometric chemical oxidants/reductants, high atom economy, scalability. nih.gov |

| Potential Application | Direct C-H halogenation of naphthalene precursors; light-induced cross-coupling reactions. | Generation of reactive hypervalent halogen species for subsequent functionalization; controlled oxidation/reduction. nih.gov |

| Green Chemistry Alignment | Energy efficiency, use of renewable energy (light). beilstein-journals.org | Atom economy, reduced chemical waste, safer processes. d-nb.info |

Strategies for Catalyst Recycling and Waste Minimization

Cross-coupling reactions (e.g., Suzuki, Sonogashira) are primary applications for this compound. These reactions typically rely on precious metal catalysts like palladium. A key future direction is the development of systems that allow for efficient catalyst recycling, reducing costs and environmental impact.

Strategies include the use of heterogeneous catalysts or the design of homogeneous systems that enable catalyst recovery and reuse. For instance, palladium catalysts supported on poly-encapsulated matrices (Pd EnCat™) have demonstrated reusability over numerous Suzuki coupling reaction cycles. mdpi.com Another approach involves using green solvent systems, such as aqueous blends, from which the organic product can be easily extracted, leaving the catalyst in the aqueous phase for subsequent reactions. nih.gov Such protocols have achieved high turnover numbers (TON) and low process mass intensity (PMI), key metrics in green chemistry. nih.gov Implementing similar strategies for reactions involving this compound would significantly enhance the sustainability of its use. General frameworks for waste reduction in chemical plant operations, which prioritize source reduction and recycling, provide a roadmap for these improvements. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established cross-coupling reactions, future research will aim to uncover new ways to functionalize the this compound scaffold, adding molecular complexity in fewer steps.

Directly converting C-H bonds into new functional groups is a powerful strategy for streamlining synthesis. acs.org For the naphthalene core, C-H functionalization offers a way to install substituents without pre-functionalization, and significant progress has been made in controlling the regioselectivity of these reactions. nih.govresearchgate.net

Using directing groups, transition metal catalysts (e.g., rhodium, ruthenium) can be guided to activate specific C-H bonds on the naphthalene ring system. dntb.gov.uaresearchgate.net For this compound, this opens up the possibility of functionalizing positions C1, C3, C6, or C8. For example, a directing group temporarily installed at the C1 position could direct a catalyst to functionalize the C8 (peri) or C2 position. Given the existing bromine at C2, this could lead to interesting steric and electronic influences on reactivity. Applying transient ligand strategies, as used in the regioselective methylation of 1-naphthaldehydes, could provide a pathway to selectively modify the positions adjacent to the existing halogens, further expanding the synthetic utility of the core structure. chemistryviews.org

Table 2: Potential C-H Functionalization Strategies for Dihalonaphthalenes

| Strategy | Catalyst System (Example) | Target Position | Description | Reference |

|---|---|---|---|---|

| Directing Group | Rh(III), Ru(II) | Ortho, Meta, Peri | A functional group on the naphthalene ring directs the catalyst to a specific C-H bond. | nih.govresearchgate.net |

| Transient Ligand | Pd(II) | Ortho, Peri | A temporary ligand coordinates to both the substrate and catalyst to achieve regioselectivity. | chemistryviews.org |

| Catalyst Control | Rh(II) | Beta-position | The catalyst itself has an inherent preference for a specific position on the naphthalene core. | researchgate.net |

Innovative Heteroatom Incorporation and Ring Annulation Strategies

Future work will also focus on building entirely new ring systems onto the this compound framework.

Heteroatom Incorporation: This involves forming new carbon-heteroatom (C-N, C-O, C-S) bonds to create heterocyclic structures. Synthetic pathways developed for naphthalene-based 14-aza-12-oxasteroids demonstrate how naphthalene amino-alcohols can undergo intramolecular cyclization to rapidly build complex, multi-ring systems containing both nitrogen and oxygen. mdpi.comresearchgate.net Adapting this logic, this compound could be elaborated into precursors that, upon cyclization, yield novel halogenated heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Ring Annulation: This strategy involves the construction of new carbocyclic or heterocyclic rings fused to the naphthalene core. Domino reactions, such as the rearrangement and peri-annulation of cinchona alkaloids with 8-bromo-1-naphthyl Grignard reagents, showcase how complex polycyclic aromatic systems can be formed through radical-mediated pathways. nih.gov Similar strategies could be envisioned for this compound, where one of the halogen sites could be converted to an organometallic species to initiate an intramolecular cyclization or annulation cascade, leading to extended, rigid polycyclic structures.

Integration into Next-Generation Functional Materials with Precisely Tunable Properties (Focus on synthetic chemistry for material construction)

The rigid, planar structure of the naphthalene core makes it an excellent component for organic functional materials, including semiconductors, dyes, and porous polymers. nih.govnih.gov The di-functional nature of this compound, combined with the orthogonal reactivity of its C-I and C-Br bonds, makes it an ideal precursor for the bottom-up synthesis of precisely defined materials.

By employing sequential cross-coupling reactions, one could first react the more labile C-I bond with one building block, followed by a second reaction at the C-Br bond with a different building block. This allows for the construction of unsymmetrical, highly tailored molecules. This is particularly relevant for creating advanced naphthalene diimide (NDI) derivatives, which are a cornerstone of n-type organic semiconductors. acs.orgsemanticscholar.org By using this compound as a starting point, novel, unsymmetrically substituted NDIs could be synthesized, allowing for fine-tuning of their electronic properties, solubility, and solid-state packing, which are critical for applications in organic field-effect transistors (OFETs) and photovoltaics. nih.govsemanticscholar.org

Furthermore, this building block could be used to synthesize naphthalene-based porous polymers. mdpi.commdpi.com The defined geometry and reactive sites of this compound would allow it to be incorporated as a node in a metal-organic framework (MOF) or a covalent organic framework (COF), creating materials with tailored porosity for applications in gas storage, separation, or catalysis.

Despite extensive research, there is a notable lack of publicly available scientific literature detailing the specific contributions of this compound to the development of new synthetic methodologies and reagents in organic chemistry.

The compound, this compound, is commercially available and is categorized as an organic building block. Its structure, featuring two different halogen atoms on the naphthalene core, theoretically allows for selective functionalization through various cross-coupling reactions. This differential reactivity of the carbon-iodine and carbon-bromine bonds is a key principle in the design of sequential synthetic strategies.

However, searches of scholarly databases and chemical literature repositories did not yield specific examples of new synthetic methods or reagents that have been developed using this particular molecule. While the broader class of dihalogenated aromatic compounds is instrumental in advancing synthetic chemistry, the specific role and detailed research findings for this compound in this context are not documented in the accessible literature.

Given the absence of specific research findings on the application of this compound for the development of new synthetic methodologies, a data table on this topic cannot be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.